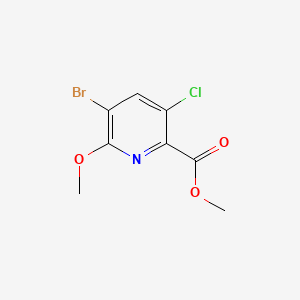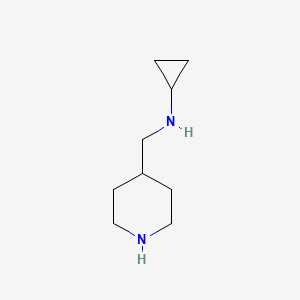
2-((Octadecyloxy)methyl)pyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Octadecyloxy)methyl)pyridine is a chemical compound with the molecular formula C24H43NO and a molecular weight of 361.60432 . It is characterized by the presence of a pyridine ring substituted with an octadecyloxy group at the 2-position. This compound is known for its unique combination of hydrophilic and hydrophobic properties, making it useful in various applications.
Wissenschaftliche Forschungsanwendungen
2-((Octadecyloxy)methyl)pyridine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of pyridine derivatives.
Biology: The compound’s unique structure allows it to interact with biological membranes, making it useful in studies related to membrane dynamics and ion transport.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is employed in the production of specialty chemicals and as an ion exchange agent for the separation and purification of compounds
Vorbereitungsmethoden
The synthesis of 2-((Octadecyloxy)methyl)pyridine typically involves the reaction of pyridine with an octadecyloxy methylating agent under specific conditions. One common method includes the use of a continuous flow system where the starting material is progressed through a column packed with a suitable catalyst, such as Raney® nickel, using a low boiling point alcohol like 1-propanol at high temperature . This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to conventional batch processes.
Analyse Chemischer Reaktionen
2-((Octadecyloxy)methyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Wirkmechanismus
The mechanism of action of 2-((Octadecyloxy)methyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the long hydrophobic chain allows the compound to integrate into lipid bilayers, affecting membrane properties and ion transport .
Vergleich Mit ähnlichen Verbindungen
2-((Octadecyloxy)methyl)pyridine can be compared with other similar compounds such as:
2-(Octyloxy)pyridine: This compound has a shorter alkyl chain, resulting in different hydrophobic interactions and solubility properties.
2-Methylpyridine: Lacks the long alkyl chain, making it less hydrophobic and altering its interaction with biological membranes.
2,6-Dimethylpyridine: Contains additional methyl groups, affecting its steric and electronic properties compared to 2-((Octadecyloxy)methyl)pyridine
These comparisons highlight the unique combination of hydrophilic and hydrophobic properties of 2-((Octadecyloxy)methyl)pyridine, making it distinct in its applications and interactions.
Eigenschaften
IUPAC Name |
2-(octadecoxymethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-26-23-24-20-17-18-21-25-24/h17-18,20-21H,2-16,19,22-23H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMKFNVBRHPSRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00720094 |
Source


|
| Record name | 2-[(Octadecyloxy)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228182-56-6 |
Source


|
| Record name | 2-[(Octadecyloxy)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00720094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1228182-56-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B596237.png)






![4-(2,3-Dihydrospiro[indene-1,2-pyrrolidine]-6-yl)morpholine](/img/structure/B596250.png)
